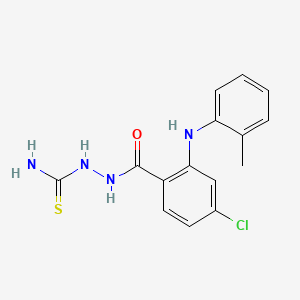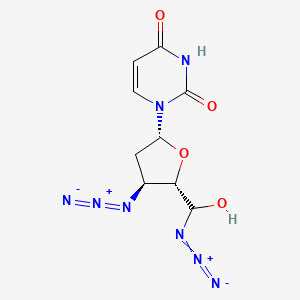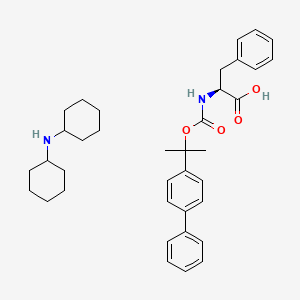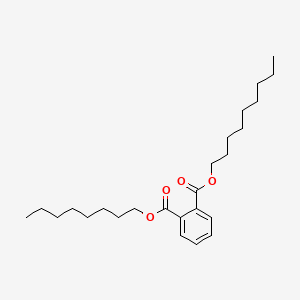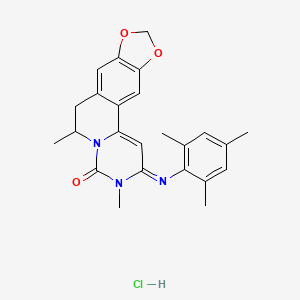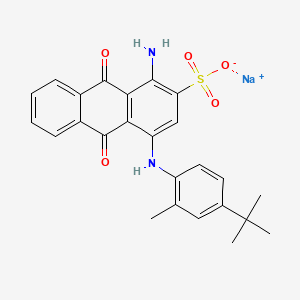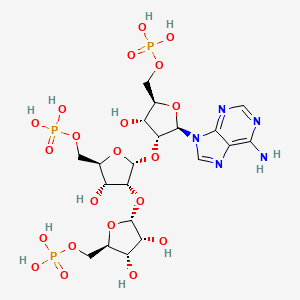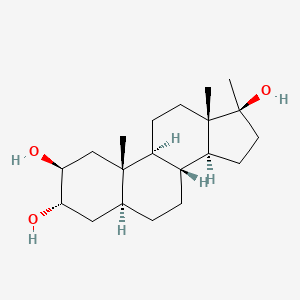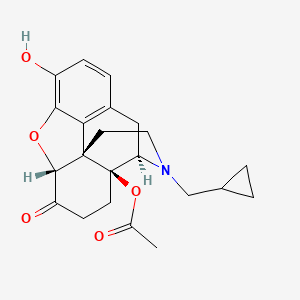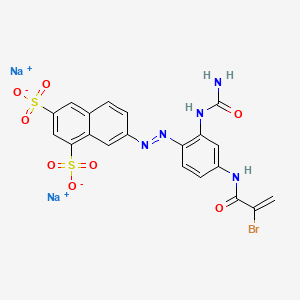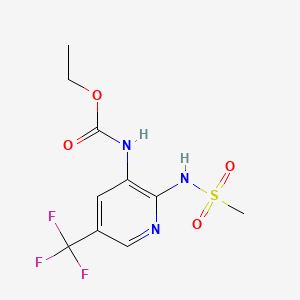
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a methylsulfonylamino group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with methylsulfonyl chloride to form the corresponding methylsulfonylamino derivative. This intermediate is then reacted with ethyl chloroformate to yield the final ethyl ester product. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with lithium aluminum hydride can produce the alcohol derivative.
Applications De Recherche Scientifique
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The methylsulfonylamino group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The ethyl ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, methyl ester
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester
Uniqueness
The ethyl ester derivative of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- stands out due to its balanced properties of lipophilicity and hydrolytic stability. This makes it particularly suitable for applications where controlled release of the active carboxylic acid is desired. Additionally, the trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity in biological systems.
Propriétés
Numéro CAS |
141283-59-2 |
|---|---|
Formule moléculaire |
C10H12F3N3O4S |
Poids moléculaire |
327.28 g/mol |
Nom IUPAC |
ethyl N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O4S/c1-3-20-9(17)15-7-4-6(10(11,12)13)5-14-8(7)16-21(2,18)19/h4-5H,3H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
IDPFJZHNEJYFBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



